Tetradecyltrichlorosilane chemical properties and structure
Tetradecyltrichlorosilane chemical properties and structure
An In-depth Technical Guide to Tetradecyltrichlorosilane: Chemical Properties, Structure, and Applications
Introduction
Tetradecyltrichlorosilane (TDCS) is an organosilane compound with the chemical formula C14H29Cl3Si. It is a versatile surface modifying agent widely utilized by researchers and scientists in various fields, including materials science, nanotechnology, and drug development.[1] Its defining characteristic is its ability to form self-assembled monolayers (SAMs) on hydroxyl-bearing substrates, thereby altering surface properties such as hydrophobicity.[2] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols associated with tetradecyltrichlorosilane.
Chemical Structure and Identifiers
The structure of tetradecyltrichlorosilane consists of a long fourteen-carbon alkyl chain (tetradecyl group) attached to a silicon atom which is, in turn, bonded to three chlorine atoms. This bifunctional nature, with a reactive trichlorosilyl headgroup and a hydrophobic alkyl tail, is the basis for its utility in surface modification.[3]
| Identifier | Value | Reference |
| IUPAC Name | trichloro(tetradecyl)silane | [4][5] |
| Synonyms | n-Tetradecyltrichlorosilane, Myristyltrichlorosilane, Trichloromyristylsilane | [1][4][6] |
| CAS Number | 18402-22-7 | [4][6][7] |
| Molecular Formula | C14H29Cl3Si | [4][6][7] |
| Molecular Weight | 331.82 g/mol | [1][7][8] |
| SMILES | CCCCCCCCCCCCCC--INVALID-LINK--(Cl)Cl | [4][5] |
| InChI Key | LPMVYGAHBSNGHP-UHFFFAOYSA-N | [4][5] |
| InChI | InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16,17)/h2-14H2,1H3 | [5][6] |
Physicochemical Properties
Tetradecyltrichlorosilane is a transparent to colorless liquid that is sensitive to moisture.[1][4][7] Its physical and chemical properties are summarized in the table below. Note that some reported values, particularly the boiling point, vary depending on the measurement conditions (e.g., pressure).
| Property | Value | Reference |
| Appearance | Transparent liquid | [4] |
| Boiling Point | 315.8°C at 760 mmHg 155 °C 155-157°C at 3mm | [4][6] [1][7] [1][7] |
| Density | 1.00 g/cm³ 1.006 g/cm³ | [1][7] [6] |
| Refractive Index | 1.4565 1.459 | [1][7] [6] |
| Flash Point | 156.5°C 155-157°C at 3mm | [4][6] [1][7] |
| Vapor Pressure | 0.000794 mmHg at 25°C | [1][6] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [7][8] |
Reactivity and Chemical Pathways
The primary chemical reactivity of tetradecyltrichlorosilane is centered around the hydrolysis of its silicon-chlorine bonds, followed by a condensation reaction. This two-step process is fundamental to its application in forming stable, covalently bonded surface coatings.[3][9]
Hydrolysis: In the presence of water, which can be atmospheric moisture or water adsorbed on a substrate surface, the three chloro groups are sequentially replaced by hydroxyl groups (–OH), forming a reactive silanetriol intermediate and releasing hydrogen chloride (HCl) as a byproduct.[3][10]
Condensation: The newly formed silanol intermediates are highly reactive and readily condense with hydroxyl groups on a substrate surface (e.g., Si-OH on a silicon wafer) to form stable siloxane bonds (Si-O-Si).[3] Additionally, adjacent silanol molecules on the surface can condense with each other, creating a cross-linked, polymeric network that enhances the stability and density of the monolayer.[11]
Experimental Protocols
The most common application of tetradecyltrichlorosilane is the formation of a hydrophobic self-assembled monolayer (SAM) on a silicon substrate. The following protocols detail the experimental procedure for deposition and characterization.
Protocol for SAM Deposition (Solution Phase)
This protocol describes the formation of a tetradecyltrichlorosilane SAM on a silicon substrate. The procedure must be carried out with care, particularly regarding the exclusion of excess moisture to prevent premature polymerization in solution.[2][11]
Materials and Reagents:
-
Silicon wafers (or other hydroxylated substrates)
-
Tetradecyltrichlorosilane (TDCS)
-
Anhydrous toluene (or hexane)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
High-purity nitrogen gas
Experimental Workflow:
Detailed Procedure:
-
Substrate Cleaning:
-
Surface Hydroxylation:
-
Caution: Piranha solution (typically a 3:1 to 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.
-
Immerse the cleaned substrates in the piranha solution for 10-15 minutes. This step creates a fully hydroxylated surface (Si-OH groups).[2][11]
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the substrates again under a stream of nitrogen gas.[2]
-
-
Silanization:
-
This step should be performed in a glove box or under an inert atmosphere to minimize water contamination.[2][11]
-
Prepare a 1-5 mM solution of tetradecyltrichlorosilane in anhydrous toluene.[2][11]
-
Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature.[2][11]
-
After immersion, remove the substrates and rinse with fresh anhydrous toluene, followed by isopropanol, to remove any non-covalently bonded (physisorbed) silane molecules.[2][11]
-
-
Curing and Storage:
-
Dry the coated substrates under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the siloxane network, which enhances the stability of the monolayer.[2][11]
-
Store the modified wafers in a desiccator to protect them from atmospheric moisture and contaminants.[2]
-
Protocol for Surface Characterization
Water Contact Angle (WCA) Goniometry: This technique is used to quantify the hydrophobicity of the modified surface. A successful TDCS coating will result in a high water contact angle.
-
Objective: To measure the static contact angle of a water droplet on the modified surface.
-
Procedure:
-
Place the silane-modified substrate on the sample stage of a contact angle goniometer.
-
Carefully dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the droplet.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[12]
-
Repeat the measurement at multiple locations to ensure uniformity. A well-formed tetradecylsilane monolayer typically exhibits a static water contact angle of >100°.[11]
-
Applications in Research and Drug Development
The ability of tetradecyltrichlorosilane to create well-defined, hydrophobic surfaces makes it valuable for numerous applications:
-
Coatings and Materials: It is used to enhance the hydrophobic and oleophobic properties of coatings, adhesives, and polymers, improving their durability and resistance.[1]
-
Biosensor Fabrication: TDCS provides a stable, low-noise hydrophobic background suitable for immobilizing capture probes like antibodies or DNA.[2]
-
Cell Culture and Tissue Engineering: The modified surfaces can be used to control cell adhesion and spreading. Patterning hydrophobic and hydrophilic regions allows for guided cell growth.[2]
-
Drug Delivery: Functionalized surfaces are used to study the interactions of drug delivery vehicles, such as nanoparticles and liposomes, with hydrophobic interfaces that mimic biological membranes.[2]
-
Microelectronics: It serves as a surface modifier in the manufacturing of electronic materials and optical films.[1]
Safety and Handling
Tetradecyltrichlorosilane is a corrosive and moisture-sensitive compound that requires careful handling.[3][7]
-
Reactivity: It reacts rapidly with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[3][7]
-
Handling: All handling should be conducted in a well-ventilated fume hood. An inert atmosphere (e.g., nitrogen or argon) is required for storage and during reactions to prevent degradation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of an accident or if you feel unwell, seek medical advice immediately. Wear suitable protective clothing, gloves, and eye/face protection.[6]
Conclusion
Tetradecyltrichlorosilane is a key reagent in surface science and materials chemistry. Its straightforward reactivity via hydrolysis and condensation allows for the reliable formation of robust, hydrophobic self-assembled monolayers. This capability has led to its widespread adoption in diverse research and industrial applications, from creating water-repellent coatings to advancing platforms for biosensors and drug delivery systems. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe utilization.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. Silane, trichlorotetradecyl- | C14H29Cl3Si | CID 87626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetradecyltrichlorosilane | 18402-22-7 [chemnet.com]
- 7. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]
- 8. N-TETRADECYLTRICHLOROSILANE | 18402-22-7 [amp.chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
- 11. benchchem.com [benchchem.com]
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